N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring:
- A 3-chloro-4-methylphenyl group linked via an acetamide moiety.
- A 1,2,4-triazole core substituted with a methyl group at position 4 and a benzothiazol-2-one-methyl group at position 3.
- A sulfanyl (-S-) bridge connecting the triazole and acetamide segments.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S2/c1-12-7-8-13(9-14(12)21)22-18(27)11-29-19-24-23-17(25(19)2)10-26-15-5-3-4-6-16(15)30-20(26)28/h3-9H,10-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHTNUHAWVLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling with the chlorinated phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent-Driven Property Modulations
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-4-methylphenyl group balances lipophilicity (from -Cl) and steric bulk (from -Me). The benzothiazol-2-one moiety in the target compound may engage in hydrogen bonding or π-π stacking, similar to pyridine in .
Solubility and Lipophilicity :
- Bulky substituents (e.g., tert-butyl in ) increase molecular weight and lipophilicity, which may hinder aqueous solubility but improve membrane permeability .
- Polar groups like pyridine () or ethoxy () could enhance solubility, whereas the target compound’s benzothiazolone may offer moderate polarity.
The target compound’s benzothiazolone, however, is a stable heterocycle .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The presence of the benzothiazole and triazole moieties is significant as these structures are often associated with various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways. For example, studies have indicated that derivatives containing benzothiazole exhibit inhibitory effects on certain kinases and phosphatases involved in cancer progression .
- Antimicrobial Activity : Research has demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. The triazole ring is particularly noted for its antifungal activity .
- Anticancer Properties : Several studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Biological Activity Data
Below is a summary table detailing the biological activities observed in various studies involving related compounds:
Case Studies and Research Findings
- Anticancer Studies : A study investigated the cytotoxic effects of related benzothiazole derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of triazole-containing compounds, demonstrating effective inhibition against both bacterial and fungal strains at low micromolar concentrations. This supports the hypothesis that modifications to the structure can enhance bioactivity .
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound may act by disrupting cellular signaling pathways involved in proliferation and survival, particularly through the modulation of kinase activities .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of:
- Solvent selection : Dichloromethane or ethanol are commonly used for dissolving reactants and facilitating coupling reactions .
- Temperature : Multi-step reactions often require temperatures between 20–80°C, with specific steps (e.g., triazole formation) needing precise thermal control .
- Purification : Chromatographic techniques (e.g., column chromatography) are essential for isolating the target compound from by-products like unreacted halogenating agents or residual coupling reagents .
Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature (°C) | Key Reagents | Yield Range (%) |
|---|---|---|---|---|
| Triazole ring formation | Ethanol | 60–80 | Hydrazine derivatives, CS₂ | 45–65 |
| Sulfanyl coupling | Dichloromethane | 25–40 | EDCI/HOBt, thiol intermediates | 70–85 |
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Critical for confirming the integration of aromatic protons (e.g., 3-chloro-4-methylphenyl group) and sulfanyl-acetamide linkages .
- HPLC-MS : Validates purity (>95%) and molecular weight, particularly to detect trace impurities from incomplete coupling reactions .
- X-ray crystallography : Resolves stereochemical ambiguities in the benzothiazole-triazole core .
Q. How can researchers address stability issues during storage?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole moiety .
- pH stability : Avoid aqueous solutions with pH <5 or >9, as extreme conditions may hydrolyze the acetamide bond .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Functional group modulation : Replace the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) substituents to assess impact on bioactivity .
- Triazole-benzothiazole linkage : Compare sulfanyl vs. sulfonyl bridges to evaluate enzymatic binding affinity .
Table 2: SAR Trends in Analogous Compounds
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Chloro → Fluoro (phenyl ring) | ↑ Antifungal activity | |
| Sulfanyl → Sulfonyl (linker) | ↓ Cytotoxicity, ↑ solubility | |
| Methyl → Propyl (triazole group) | Altered enzyme inhibition kinetics |
Q. How can computational methods resolve conflicting bioactivity data?
- Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or kinase enzymes. For example, the benzothiazole ring may bind to hydrophobic pockets, while the triazole group participates in hydrogen bonding .
- MD simulations : Assess metabolic stability by simulating liver microsome interactions, focusing on oxidation-prone sites (e.g., methyl groups) .
Q. What experimental approaches validate contradictory mechanistic hypotheses?
- In vitro assays : Compare IC₅₀ values against enzyme isoforms (e.g., CYP3A4 vs. CYP2D6) to identify selectivity drivers .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition mechanisms .
Q. How can researchers improve metabolic stability for in vivo studies?
- Deuterium incorporation : Replace methyl groups with deuterated analogs to slow hepatic oxidation .
- Prodrug design : Mask the sulfanyl group with a labile ester to enhance bioavailability .
Methodological Notes
- Data contradiction analysis : Conflicting solubility or activity data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
- Advanced purification : Preparative HPLC with a C18 column resolves co-eluting isomers, which are common in triazole-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
